1-acetyl-N-[3-(morpholin-4-yl)propyl]-2,3-dihydro-1H-indole-5-sulfonamide
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Overview
Description
1-Acetyl-N-[3-(morpholin-4-yl)propyl]-2,3-dihydro-1H-indole-5-sulfonamide is a synthetic compound belonging to the indole derivative family. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of 1-acetyl-N-[3-(morpholin-4-yl)propyl]-2,3-dihydro-1H-indole-5-sulfonamide typically involves multiple steps, starting from readily available precursors. The synthetic route often includes the following steps:
Formation of the Indole Core: The indole core can be synthesized using methods such as the Fischer indole synthesis or the Bartoli indole synthesis.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced through sulfonation reactions, typically using sulfonyl chlorides in the presence of a base.
Attachment of the Morpholinyl Propyl Group: The morpholinyl propyl group is attached via nucleophilic substitution reactions, often using alkyl halides or tosylates.
Acetylation: The final step involves acetylation of the nitrogen atom using acetic anhydride or acetyl chloride.
Industrial production methods may involve optimization of these steps to improve yield and scalability, often using continuous flow reactors and automated synthesis platforms .
Chemical Reactions Analysis
1-Acetyl-N-[3-(morpholin-4-yl)propyl]-2,3-dihydro-1H-indole-5-sulfonamide undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), bases (e.g., sodium hydroxide, potassium carbonate), and catalysts (e.g., palladium on carbon) . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Acetyl-N-[3-(morpholin-4-yl)propyl]-2,3-dihydro-1H-indole-5-sulfonamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Biological Studies: It is used in studies exploring its effects on cellular processes, including cell signaling and apoptosis.
Chemical Biology: The compound serves as a tool for probing biological pathways and understanding the mechanisms of action of indole derivatives.
Industrial Applications: It is utilized in the development of new materials and as a precursor for the synthesis of other bioactive compounds.
Mechanism of Action
The mechanism of action of 1-acetyl-N-[3-(morpholin-4-yl)propyl]-2,3-dihydro-1H-indole-5-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes . The pathways involved often include signal transduction pathways, such as the MAPK/ERK pathway, which plays a role in cell proliferation and survival .
Comparison with Similar Compounds
1-Acetyl-N-[3-(morpholin-4-yl)propyl]-2,3-dihydro-1H-indole-5-sulfonamide can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
5-Methoxyindole-2-carboxylic acid: Known for its anti-inflammatory effects.
The uniqueness of this compound lies in its specific structural features, which confer distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
1-acetyl-N-(3-morpholin-4-ylpropyl)-2,3-dihydroindole-5-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O4S/c1-14(21)20-8-5-15-13-16(3-4-17(15)20)25(22,23)18-6-2-7-19-9-11-24-12-10-19/h3-4,13,18H,2,5-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHYXZSUZYUKULE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C1C=CC(=C2)S(=O)(=O)NCCCN3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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